1,3,6-Naphthalenetrisulfonic acid, trisodium salt

HPLC Reversed-Phase Chromatography Isomer Separation

Specifically the 1,3,6-isomer—not interchangeable with 1,3,5- or 1,3,7-variants. This positional isomer is the commercially validated diazo stabilizer (historically Azoguard), preventing tar formation and enabling continuous dyeing operations. It is the essential precursor for H-acid via nitration (69% yield) and a reliable HPLC reference for reversed-phase column characterization. The tri-sulfonate architecture delivers stronger ionic dispersing action than mono-/di-sulfonated analogs. Available in ≥65.0% (HPLC) and higher grades.

Molecular Formula C10H5Na3O9S3
Molecular Weight 434.3 g/mol
CAS No. 5182-30-9
Cat. No. B147260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Naphthalenetrisulfonic acid, trisodium salt
CAS5182-30-9
Molecular FormulaC10H5Na3O9S3
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3
InChIKeyNJPKYOIXTSGVAN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6-Naphthalenetrisulfonic Acid Trisodium Salt CAS 5182-30-9: Chemical Identity and Procurement Baseline


1,3,6-Naphthalenetrisulfonic acid, trisodium salt (CAS 5182-30-9) is a highly water-soluble naphthalene sulfonate derivative with three sulfonate groups at the 1-, 3-, and 6-positions of the naphthalene core . It exists as a white to pale yellow crystalline powder and is widely employed as a chemical intermediate, particularly in dye manufacturing as a diazotization stabilizer and sulfonating agent [1]. The compound is also utilized as a dispersing agent in aqueous formulations and as a functional additive in polymer and materials science [2].

Why Generic Substitution of CAS 5182-30-9 Is Not Recommended: Isomer-Specific Performance


While several isomeric naphthalene trisulfonic acids exist, the specific 1,3,6-substitution pattern on the naphthalene core confers distinct physicochemical and functional properties that preclude simple substitution with other isomers . In reversed-phase chromatography, the 1,3,6-isomer exhibits a unique elution order and retention behavior relative to other di- and tri-sulfonated naphthalene isomers, which directly impacts its utility as an analytical reference standard and its separation characteristics in purification workflows [1]. In dye and pigment applications, the 1,3,6-isomer demonstrates superior efficacy as a diazo stabilizer compared to alternative substitution patterns, with historical commercial formulations (e.g., Azoguard) specifically relying on this isomer for optimal performance . Furthermore, differences in solubility and stability between the 1,3,6-isomer and the 1,3,5-isomer have been noted, making the 1,3,6-isomer more suitable for certain industrial applications where specific solubility profiles are required . Substitution with the 1,3,7-isomer or other positional variants would therefore introduce uncontrolled variability in downstream synthetic and formulation processes.

Quantitative Differentiation Evidence for 1,3,6-Naphthalenetrisulfonic Acid Trisodium Salt (CAS 5182-30-9)


Chromatographic Retention Behavior and Isomer Selectivity

The 1,3,6-naphthalenetrisulfonic acid isomer exhibits a distinct and reproducible elution order in reversed-phase HPLC compared to other naphthalene sulfonic acid isomers [1]. In a systematic study of 25 different reversed-phase columns, the elution order of isomeric naphthalene di- and trisulfonic acids remained consistent across all stationary phases tested, with the 1,3,6-isomer demonstrating a characteristic retention time that distinguishes it from other positional isomers [1]. This chromatographic behavior is governed by the dipole moment of the isomer, which influences the exposure of the naphthalene ring to hydrophobic interactions with non-polar stationary phases [1].

HPLC Reversed-Phase Chromatography Isomer Separation

Historical Precedent for Diazo Stabilizer Efficacy

The 1,3,6-naphthalenetrisulfonate derivative has been commercially deployed as a diazo stabilizer under the trade name Azoguard, with the crude trisodium salt specifically precipitated for this application . In a foundational patent describing the manufacture of stable diazo compounds, sodium naphthalene-1,3,6-trisulfonate is explicitly cited alongside the 1,3,7-isomer as effective for stabilizing diazo solutions, with the 1,3,6-isomer being the preferred choice in commercial formulations [1]. The stabilizing mechanism involves preventing the decomposition of diazo solutions and dispersing tar-like decomposition byproducts that would otherwise contaminate fabrics or processing equipment, thereby enabling continuous dyeing operations over extended periods .

Diazo Chemistry Dye Manufacturing Stabilization

Solubility and Stability Differentiation Relative to 1,3,5-Isomer

The 1,3,6-isomer of naphthalene trisulfonic acid exhibits distinct solubility and stability characteristics when compared to the 1,3,5-isomer, which imparts specific advantages for certain industrial applications . The 1,3,6-substitution pattern results in a compound that is highly water-soluble and demonstrates enhanced stability profiles that are not replicated by the 1,3,5-isomer . The compound maintains stability under standard laboratory conditions at room temperature in an inert atmosphere [1].

Solubility Stability Isomer Comparison

Commercial Purity Specifications and Availability

1,3,6-Naphthalenetrisulfonic acid, trisodium salt is commercially available in multiple defined purity grades, enabling procurement based on application-specific requirements. Standard commercial grades include 65.0% (HPLC) , 80% (HPLC) [1], and 98% . The pH of a 1% aqueous solution ranges from 5.5 to 7 .

Purity Procurement Specifications

Synthetic Yield Data for Downstream Intermediates

1,3,6-Naphthalenetrisulfonic acid serves as a precursor for the synthesis of T-acid (a key dye intermediate) via nitration, with reported yields of 69% based on naphthalene . This specific substitution pattern at the 1,3,6-positions is essential for the regioselective electrophilic substitution reactions required to produce T-acid and subsequently H-acid (1-amino-8-naphthol-3,6-disulfonic acid), which are critical intermediates in azo dye manufacturing [1].

Synthesis Yield Dye Intermediates

Multi-Functional Industrial Utility Beyond Single-Application Intermediates

1,3,6-Naphthalenetrisulfonic acid, trisodium salt demonstrates multi-functional industrial utility that extends beyond its role as a synthetic intermediate . The three sulfonate groups confer strong ionic character, enabling the compound to function as an effective dispersing agent for insoluble dyes and pigments in aqueous systems, improving solubility, uniformity, and stability of dye formulations while reducing aggregation in pigment dispersions . Additionally, its ionic and aromatic structure allows incorporation into polymer systems as a functional modifier, water-soluble polymer additive, ionic crosslinker, or surfactant for emulsion polymerization and colloidal stabilization .

Dispersant Polymer Additive Multi-Functional

Procurement-Validated Application Scenarios for 1,3,6-Naphthalenetrisulfonic Acid Trisodium Salt (CAS 5182-30-9)


Diazo Solution Stabilization in Textile Dyeing Operations

For textile dyeing and printing operations utilizing diazotization processes, 1,3,6-naphthalenetrisulfonic acid, trisodium salt serves as a validated diazo stabilizer, with commercial precedent established under the Azoguard trade name . The compound prevents the decomposition of diazo solutions and disperses tarry byproducts that would otherwise contaminate fabrics and processing equipment, enabling extended continuous operation . In formulations where the 1,3,7-isomer has also been cited, the 1,3,6-isomer remains the commercially preferred and historically validated option for this application [1].

Synthesis of T-Acid and H-Acid for Azo Dye Manufacturing

1,3,6-Naphthalenetrisulfonic acid, trisodium salt is the essential precursor for the synthesis of T-acid via nitration, with an established yield of 69% based on naphthalene . The specific 1,3,6-substitution pattern enables the regioselective electrophilic substitution required for subsequent conversion to H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a critical intermediate in the production of azo dyes for textiles and inks . Substitution with other naphthalene trisulfonic acid isomers would alter the regiochemical outcome and is not suitable for this synthetic pathway.

Analytical Reference Standard for Reversed-Phase HPLC Method Development

1,3,6-Naphthalenetrisulfonic acid serves as a validated test compound for characterizing reversed-phase HPLC columns . Its consistent elution order across 25 different stationary phases, governed by dipole moment-dependent hydrophobic interactions, makes it a reliable reference for column performance evaluation and isomer separation method development . The availability of defined purity grades (65.0%, 80%, and 98% by HPLC) further supports its use in analytical quality control workflows [1].

Aqueous Dispersant and Polymer Functional Additive

The tri-sulfonated structure of 1,3,6-naphthalenetrisulfonic acid, trisodium salt confers strong ionic character that enables its use as a dispersing agent for insoluble dyes and pigments in aqueous systems, improving solubility, uniformity, and stability of formulations while reducing aggregation . The compound also functions as a functional modifier in polymer systems, serving as a water-soluble polymer additive, ionic crosslinker, or surfactant for emulsion polymerization and colloidal stabilization . These multi-functional properties are directly attributable to the tri-sulfonation pattern, which provides stronger ionic interactions than mono- or di-sulfonated analogs.

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